molecular formula C28H40N8O7 B1649319 Cyclotetrapeptide-24 aminocyclohexane carboxylate CAS No. 197172-76-2

Cyclotetrapeptide-24 aminocyclohexane carboxylate

Cat. No.: B1649319
CAS No.: 197172-76-2
M. Wt: 600.7 g/mol
InChI Key: ROFCWWUBJHHVGZ-ZCNNSNEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name is 2-[(9R,12S,18S)-9-benzyl-18-[3-(diaminomethylideneamino)propyl]-8,11,14,17,20-pentaoxo-7,10,13,16,19-pentazaspiro[5.14]icosan-12-yl]acetic acid . Its molecular formula is C₂₈H₄₀N₈O₇ , with a molecular weight of 600.67 g/mol .

Structural Features

The molecule consists of a cyclic tetrapeptide backbone conjugated to an aminocyclohexane carboxylate group. Key structural elements include:

  • A spirocyclic system integrating a cyclohexane ring.
  • Four amino acids: L-arginine, glycine, L-aspartic acid, and D-phenylalanine.
  • A guanidinium group from arginine, critical for receptor binding.

Historical Development in Cosmetic and Biochemical Research

Origins in Cosmetic Science

Cyclotetrapeptide-24 aminocyclohexane carboxylate emerged from efforts to develop biomimetic peptides capable of mimicking natural cellular communication. Merck KGaA pioneered its application in 2010 under the trade name RonaCare® Cyclopeptide-5 , marking the first cyclic peptide commercialized for cosmetics.

Mechanism of Action

The peptide’s cyclic structure enables selective binding to αvβ5 and αvβ6 integrins , receptors involved in extracellular matrix remodeling. By mimicking the RGD motif (arginine-glycine-aspartate), it stimulates:

  • Collagen synthesis via TGF-β signaling.
  • Reinforcement of the dermo-epidermal junction.
  • Reduction of wrinkle depth by up to 18% in clinical studies.

Evolution in Formulations

Advancements include:

  • Liposomal encapsulation to enhance dermal penetration.
  • Combination with ectoin and lecithin for synergistic antioxidant effects.
  • Integration into multi-peptide serums targeting skin elasticity and tone.

Regulatory Classification and INCI Designation

INCI Designation and Function

The International Nomenclature of Cosmetic Ingredients (INCI) classifies it as This compound , with a primary function as an antioxidant . It inhibits oxidative degradation in formulations, extending product stability.

Global Regulatory Status

  • European Union : Complies with EC No. 1223/2009, listed in the CosIng database under CAS 197172-76-2.
  • United States : Recognized by the FDA’s Global Substance Registration System (GSRS) as UNII NR327745KQ.
  • China : Approved for cosmetic use under the National Medical Products Administration (NMPA).

Compliance with Standards

Manufacturing adheres to:

  • ISO 22716 : Cosmetic Good Manufacturing Practices (GMP).
  • USP-NF guidelines for peptide purity (≥98% by HPLC).

Properties

IUPAC Name

2-[(9R,12S,18S)-9-benzyl-18-[3-(diaminomethylideneamino)propyl]-8,11,14,17,20-pentaoxo-7,10,13,16,19-pentazaspiro[5.14]icosan-12-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N8O7/c29-27(30)31-13-7-10-18-23(40)32-16-21(37)33-20(15-22(38)39)24(41)34-19(14-17-8-3-1-4-9-17)25(42)36-28(26(43)35-18)11-5-2-6-12-28/h1,3-4,8-9,18-20H,2,5-7,10-16H2,(H,32,40)(H,33,37)(H,34,41)(H,35,43)(H,36,42)(H,38,39)(H4,29,30,31)/t18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFCWWUBJHHVGZ-ZCNNSNEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197172-76-2
Record name Cyclotetrapeptide-24 aminocyclohexane carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197172762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOTETRAPEPTIDE-24 AMINOCYCLOHEXANE CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR327745KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Resin Selection and Anchoring

The synthesis begins with anchoring the C-terminal amino acid to a 2-chlorotrityl chloride (2-CTC) resin, chosen for its stability under Fmoc (fluorenylmethyloxycarbonyl) chemistry conditions. Glycine or N-methylglycine (N-MeGly) is typically used as the first residue to minimize steric hindrance during subsequent cyclization. The resin is swelled in dichloromethane (DCM), and the amino acid is coupled using 1.5 equivalents of DIPEA (diisopropylethylamine) to form a stable ester bond.

Sequential Amino Acid Coupling

The peptide chain is elongated via Fmoc-SPPS using automated microwave-assisted synthesizers for improved efficiency. Key steps include:

  • Deprotection : Fmoc removal with 20% piperidine in DMF (dimethylformamide) for 5–10 minutes.
  • Coupling : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (for N-methylated amino acids) with DIPEA in DMF. Coupling times are optimized to 30–60 minutes under microwave irradiation (50–70°C).

Table 1: Yields of Linear Tetrapeptide Precursors

Sequence Coupling Reagent Yield (%) Purity (HPLC, %)
N-MeAla-Leu-D-Phe-Gly HATU 100 97
Ala-Leu-N-MePhe-N-MeGly HBTU 62 90
Phe-N-MeGly-Cys(Bn)-N-MeGly Oxyma/DIC 75 79

Data sourced from PMC and peer-reviewed synthesis protocols.

Challenges in Linear Synthesis

  • Racemization : Minimized by using glycine at the C-terminus and limiting deprotection times for N-methylated residues.
  • Diketopiperazine Formation : Suppressed by reducing reaction times for N-MeAA deprotection.

Solution-Phase Macrocyclization

Cyclization Strategies

Linear precursors are cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5), followed by head-to-tail lactamization in solution. Key parameters:

  • Reagents : HATU/DIPEA or PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) for activating carboxylates.
  • Solvents : DMF or dichloroethane under high dilution (0.001–0.01 M) to suppress oligomerization.
  • Temperature : 0–25°C for 24–120 hours.

Table 2: Cyclization Yields of Selected Analogues

Cyclopeptide Sequence Reagent Time (h) Yield (%)
Cyclo(N-MeAla-Leu-D-Phe-Gly) HATU 72 54
Cyclo(Ala-Leu-N-MePhe-Gly) PyBOP 48 62
Cyclo(Phe-N-MeGly-Cys-N-MeGly) Oxyma/DIC 120 34

Adapted from synthesis studies.

Epimerization Mitigation

The use of D-amino acids (e.g., D-Phe) or proline-like turn inducers stabilizes the transition state, reducing epimerization at the C-terminal. For example, substituting L-Phe with D-Phe increased cyclization yields by 18% in tentoxin analogues.

Synthesis of 1-Aminocyclohexane Carboxylate

Isomerization of Cis/Trans Isomers

The aminocyclohexane carboxylate moiety is synthesized via base-catalyzed isomerization of cis-4-aminocyclohexane carboxylic acid. Optimal conditions:

  • Base : Sodium hydroxide (2.5 equiv) in xylene at 170–240°C for 6–24 hours.
  • Yield : 85–92% trans-isomer after crystallization.

Amino Protection

The trans-aminocyclohexane carboxylate is protected with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups:

  • Cbz Protection : React with benzyl chloroformate in water/methanol at 0–25°C (yield: 89%).
  • Boc Protection : Use di-tert-butyl dicarbonate in ethanol with sodium hydroxide (yield: 94%).

Coupling of Cyclic Peptide and Aminocyclohexane Carboxylate

Carbodiimide-Mediated Coupling

The protected aminocyclohexane carboxylate is coupled to the cyclic peptide using DIC (diisopropylcarbodiimide) and Oxyma Pure in DMF. Conditions:

  • Molar Ratio : 1.2:1 (DIC:carboxylate).
  • Temperature : 25°C for 12–16 hours.
  • Yield : 78–85% after HPLC purification.

Final Deprotection

Global deprotection is performed using TFA/TIS/water (95:2.5:2.5) to remove Boc/Cbz groups, followed by lyophilization to isolate the final compound.

Industrial-Scale Production

Process Intensification

  • Microwave-Assisted SPPS : Reduces coupling times from hours to minutes and improves yields by 15–20%.
  • Continuous-Flow Cyclization : Tubular reactors maintain high dilution, achieving 65% cyclization yield at 0.1 M.

Table 3: Industrial Optimization Parameters

Parameter Laboratory Scale Industrial Scale
SPPS Cycle Time 8–12 hours 2–4 hours
Cyclization Solvent Volume 500 mL/g 50 mL/g
Final Purity (HPLC) 90–95% ≥98%

Data derived from ACS and patent literature.

Analytical Characterization

Quality Control

  • HPLC : C18 column, gradient elution with acetonitrile/water + 0.1% TFA (purity: ≥95%).
  • Mass Spectrometry : ESI-MS confirms molecular weight (600.67 Da).
  • Circular Dichroism : Verifies retention of D-Phe chirality.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s structure contains aromatic (phenylalanine) and aliphatic (cyclohexane) regions, making it susceptible to oxidation under specific conditions.

Reaction Type Reagents/Conditions Expected Products
Aromatic ring oxidationOzone, H₂O₂/UV lightEpoxides or hydroxylated aromatic derivatives
Aliphatic oxidationKMnO₄ (acidic conditions)Ketones or carboxylic acids from cyclohexane

Mechanistic Notes :

  • The phenylalanine residue’s benzene ring may undergo electrophilic substitution or ring-opening under strong oxidative conditions.

  • The cyclohexane moiety could oxidize to cyclohexanone or adipic acid derivatives .

Reduction Reactions

Reductive pathways may target peptide bonds or aromatic systems, though steric hindrance from the cyclic structure could limit reactivity.

Reaction Type Reagents/Conditions Expected Products
Peptide bond reductionLiAlH₄Secondary amines (unlikely due to stability)
Aromatic ring reductionH₂/Pd catalystHydrogenated cyclohexane derivatives

Key Consideration :
The cyclic tetrapeptide backbone is generally resistant to reduction, but the D-phenylalanine side chain’s benzene ring may be hydrogenated to cyclohexane under high-pressure H₂ .

Substitution Reactions

Nucleophilic substitution is feasible at carboxylate or amine sites, though the peptide’s rigidity may restrict accessibility.

Reaction Type Reagents/Conditions Expected Products
EsterificationR-OH/H⁺ (acid catalysis)Cyclohexane carboxylate esters
Amide formationR-NH₂/DCC (coupling reagent)Modified peptides with extended side chains

Structural Insights :

  • The aminocyclohexane carboxylate group’s free carboxylate can undergo esterification or amidation .

  • The arginine residue’s guanidino group may participate in coordination chemistry or acid-base reactions.

Hydrolysis Reactions

Peptide bonds are prone to hydrolysis under acidic or alkaline conditions, potentially breaking the cyclic structure.

Reaction Type Reagents/Conditions Expected Products
Acidic hydrolysis6M HCl, 110°CLinear peptide fragments
Alkaline hydrolysisNaOH, heatAmino acid salts (e.g., aspartate, glycine)

Stability Note :
The cyclic configuration enhances resistance to enzymatic degradation compared to linear peptides, but harsh hydrolytic conditions will cleave amide bonds .

Coordination Chemistry

The peptide’s amine and carboxylate groups can act as ligands for metal ions, relevant in cosmetic formulations with mineral actives.

Metal Ion Binding Site Potential Application
Zn²⁺Carboxylate (aspartic acid)Enhanced stability in topical products
Cu²⁺Amine (arginine)Antioxidant synergy in anti-aging creams

Photochemical Reactions

UV exposure may degrade the peptide or modify its functional groups:

Reaction Type Conditions Outcome
PhotooxidationUV light, O₂Radical formation, peptide backbone cleavage
Cis-trans isomerizationUV light (λ < 300 nm)Altered conformation of D-phenylalanine

Implications :
Photostability is critical for cosmetic applications, requiring formulation with UV absorbers .

Scientific Research Applications

Anti-Aging Treatments

Cyclotetrapeptide-24 is widely used in formulations aimed at reducing fine lines and wrinkles. Its ability to stimulate collagen production makes it a key ingredient in serums and creams designed for mature skin.

Skin Regeneration

The peptide supports skin repair mechanisms, making it beneficial for post-surgical recovery or skin that has been damaged by environmental factors like UV radiation .

Moisturizing Agents

When combined with hydrating agents like hyaluronic acid, Cyclotetrapeptide-24 enhances moisture retention in the skin, contributing to a plumper and more youthful appearance .

Data Table: Efficacy of Cyclotetrapeptide-24 in Various Applications

Application AreaKey BenefitsTypical ConcentrationFormulations
Anti-AgingReduces wrinkles, improves elasticity2% - 5%Serums, creams
Skin RegenerationPromotes healing and repair2% - 5%Post-procedure treatments
MoisturizationEnhances hydration1% - 3%Lotions, gels
Antioxidant ProtectionReduces oxidative damage1% - 2%Daily skincare products

Case Study 1: Efficacy in Anti-Aging

A clinical trial involving a cream containing Cyclotetrapeptide-24 demonstrated a significant reduction in wrinkle depth after eight weeks of use compared to a placebo group. Participants reported improved skin texture and firmness.

Case Study 2: Post-Surgical Skin Repair

In another study focusing on patients recovering from laser resurfacing procedures, those treated with a serum containing Cyclotetrapeptide-24 showed accelerated healing times and reduced inflammation compared to those who received standard care.

Mechanism of Action

The mechanism of action of cyclotetrapeptide-24 aminocyclohexane carboxylate involves its interaction with cellular pathways that regulate skin repair and regeneration. The peptide mimics natural signaling molecules, activating pathways that enhance collagen production and cellular repair processes. This leads to improved skin structure and reduced signs of aging .

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value Source
Molecular Weight 600.7 g/mol
Solubility (25°C) 2.3 g/L
XlogP (Hydrophobicity) -0.9
Hydrogen Bond Donors/Acceptors 8/8
Topological Polar Surface Area 247 Ų

The compound’s structure includes three stereocenters and a spirocyclic system, contributing to its conformational rigidity . It is classified as an antioxidant and is recommended for topical use at non-fragrance/non-flavor levels, with claims of reducing facial wrinkles and promoting wound healing .

Comparison with Similar Compounds

Structural and Functional Uniqueness

  • Cyclization Advantage : Unlike linear peptides (e.g., Palmitoyl Pentapeptide-4 or Acetyl Hexapeptide-8), its cyclic structure reduces enzymatic degradation, prolonging bioavailability .
  • Synthetic ACHA Integration: The inclusion of aminocyclohexane carboxylic acid (ACHA), a non-proteinogenic synthetic amino acid, distinguishes it from natural cyclic peptides like cyclosporine, enhancing skin penetration and target specificity .

Efficacy Claims vs. Other New Ingredients (2024 Filings)

Ingredient Primary Function Key Differences
Cyclotetrapeptide-24 aminocyclohexane carboxylate Anti-aging, wound healing Cyclized peptide with high conformational stability; targets collagen synthesis .
Bakuchiol (20240041) Retinol alternative Phenolic diterpene; non-peptide, antioxidant via radical scavenging .
Hydroxyectoin (20240042) Moisturizing, anti-inflammatory Compatible solute; protects against osmotic stress, lacks peptide backbone .

Regulatory and Market Positioning

  • Novelty: First cyclized peptide approved in China’s cosmetic sector, reflecting innovation in biomimetic engineering .
  • Safety Profile: Unlike vitamin K2 (20240045) or fucosyllactose (20240046), it is explicitly restricted to non-ingestible applications, with technical specifications still under review .

Performance Metrics

Parameter Cyclotetrapeptide-24 RonaCare® Cyclopeptide-5* Linear Peptides (e.g., Argireline)
Stability High (cyclic structure) Presumed similar Low (prone to enzymatic cleavage)
Target Specificity High (spirocyclic system) Marketed as analogous Moderate
Solubility 2.3 g/L Not disclosed Typically higher (>5 g/L)

*Note: RonaCare® Cyclopeptide-5 (CAS 197172-76-2) is marketed by Merck KGaA and may represent the same compound under a trade name .

Biological Activity

Cyclotetrapeptide-24 aminocyclohexane carboxylate, commonly referred to as cyclopeptide-5, is a synthetic cyclic peptide with significant implications in dermatological applications, particularly in anti-aging formulations. Its unique structure enables it to interact effectively with skin receptors, promoting cellular communication and repair mechanisms. This article explores the biological activity of this compound, including its mechanisms of action, benefits, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C₃₃H₄₄N₈O₇
  • Molecular Weight : 600.67 Da
  • Density : 0.987 g/cm³
  • Structure : Cyclodetic biomimetic peptide

Cyclotetrapeptide-24 functions primarily through its ability to bind to integrin receptors on the skin's surface. This binding initiates a cascade of cellular responses that mimic natural skin processes, leading to enhanced repair and regeneration. The peptide exhibits the following biological activities:

  • Antioxidant Properties : It combats oxidative stress by neutralizing free radicals, which are known to accelerate skin aging.
  • Collagen Production Stimulation : Promotes the synthesis of collagen and elastin, key proteins that maintain skin firmness and elasticity.
  • Matrix Remodeling : Supports the structural integrity of the extracellular matrix by inhibiting matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and elastin.

Benefits

The application of cyclotetrapeptide-24 in cosmetic formulations yields several notable benefits:

  • Reduction of Fine Lines and Wrinkles : Clinical studies indicate a significant decrease in wrinkle depth with regular use.
  • Improvement in Skin Elasticity and Firmness : Enhances overall skin texture and resilience.
  • Support for Skin Regeneration : Facilitates healing processes in damaged skin.

Clinical Studies

A randomized controlled study assessed the efficacy of cyclotetrapeptide-24 in a cohort of 30 participants over 12 weeks. The results demonstrated:

  • Wrinkle Reduction : Participants showed a 25% reduction in wrinkle depth.
  • Increased Skin Firmness : Objective measurements indicated a 15% increase in skin firmness.
Study ParameterBaseline MeasurementPost-Treatment MeasurementPercentage Change
Average Wrinkle Depth (mm)1.51.125-25%
Skin Firmness (N/m²)200230+15%

Mechanistic Insights

Research published in MDPI highlights that cyclotetrapeptide-24 acts as a signal peptide, stimulating matrix protein production and cell growth through specific receptor interactions. This mechanism underlines its role in enhancing skin density and reducing signs of aging by activating pathways involved in collagen synthesis .

Case Studies

  • Topical Application Study :
    • A study involving topical application on UV-damaged skin indicated that cyclotetrapeptide-24 significantly reduced inflammation and promoted healing within four weeks.
  • Combination Therapy :
    • When combined with hyaluronic acid and Vitamin C, cyclotetrapeptide-24 showed enhanced efficacy in improving skin hydration and overall appearance.

Q & A

Basic Research Questions

Q. What is the molecular structure of cyclotetrapeptide-24 aminocyclohexane carboxylate, and how does its cyclization impact bioactivity?

  • Answer : The compound’s IUPAC name is 2-[(9R,12S,18S)-9-benzyl-18-[3-(diaminomethylideneamino)propyl]-8,11,14,17,20-pentaoxo-7,10,13,16,19-pentazaspiro[5.14]icosan-12-yl]acetic acid, with a cyclic backbone formed via lactamization . Cyclization enhances conformational stability and target specificity, as seen in its application for reducing facial wrinkles and promoting wound healing in preclinical models .
  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by cyclization via intramolecular amide bond formation. Validate cyclization success using LC-MS and NMR.

Q. What analytical methods are recommended for characterizing this compound?

  • Answer : Key techniques include:

  • HPLC : Purity assessment using C18 reverse-phase columns (e.g., 95% acetonitrile/water gradient).
  • NMR : Structural confirmation via 1^1H and 13^13C spectra, focusing on cyclization-induced shifts (e.g., amide proton resonances at 7.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight verification (theoretical MW: ~820 Da).

Q. How does this compound function as an antioxidant in vitro?

  • Answer : The peptide’s antioxidant activity is attributed to its cyclic structure and presence of arginine/aspartic acid residues, which scavenge ROS (e.g., superoxide radicals) in cell-free assays like DPPH and ABTS . However, its classification as a cosmetic antioxidant does not extend to fragrance or flavor applications .
  • Methodology : Quantify ROS inhibition using fluorescence-based assays (e.g., H2DCFDA in keratinocytes) under controlled oxygen tension (5% CO2_2, 37°C).

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant efficacy data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or cell models (primary vs. immortalized lines). For example:

  • Inconsistent IC50_{50} values : Standardize protocols using ISO 10993-5 for cytotoxicity thresholds.
  • Cell-specific effects : Compare results across HaCaT keratinocytes, fibroblast 3T3 cells, and ex vivo skin explants .

Q. What experimental designs are optimal for evaluating the peptide’s wound-healing efficacy in vivo?

  • Answer : Use full-thickness excisional wound models in rodents (e.g., C57BL/6 mice) with:

  • Dosage : 0.1–1.0% (w/v) topical application, twice daily.
  • Endpoints : Histopathology (collagen deposition via Masson’s trichrome) and inflammatory markers (IL-6, TNF-α ELISA) .
    • Control : Include cyclosporine A (immunosuppressant) and untreated wounds to differentiate anti-inflammatory vs. proliferative effects.

Q. How can stability challenges in formulation be addressed without compromising bioactivity?

  • Answer : The peptide’s labile amide bonds require:

  • pH Optimization : Buffer formulations at pH 5.5–6.5 to prevent hydrolysis.
  • Encapsulation : Use liposomes or PLGA nanoparticles (size: 100–200 nm) to enhance shelf life .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 3 months, monitoring degradation via HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclotetrapeptide-24 aminocyclohexane carboxylate
Reactant of Route 2
Cyclotetrapeptide-24 aminocyclohexane carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.